

An In-Depth Technical Guide to the Physicochemical Properties of Zinc Glycinate Monohydrate

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Compound of Interest

Compound Name: Zinc glycinate

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Introduction

Zinc glycinate monohydrate, a chelated form of the essential trace element zinc with the amino acid glycine, is a compound of significant interest in pharmaceutical and nutraceutical applications. Its enhanced bioavailability compared to inorganic zinc salts makes it a preferred choice for supplementation and therapeutic development.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **zinc glycinate** monohydrate, detailed experimental protocols for its analysis, and an exploration of its role in relevant cellular signaling pathways.

Physicochemical Properties

The physical and chemical characteristics of **zinc glycinate** monohydrate are crucial for its formulation, stability, and biological activity. A summary of these properties is presented below.

General Properties

Property	Value	Reference(s)
Chemical Name	Zinc bis(glycinate) monohydrate	[2]
CAS Number	14281-83-5	[3][4]
Molecular Formula	C4H10N2O5Zn	[2]
Molecular Weight	231.52 g/mol	[2]
Appearance	White to off-white crystalline powder	[4][5]

Solubility

The solubility of **zinc glycinate** monohydrate is a key factor in its absorption and formulation. There are varying descriptions of its solubility in water, ranging from "soluble" to "slightly soluble," indicating that solubility can be influenced by factors such as pH and temperature.[1][3][5][6] One source specifies a solubility of 10 to 100 g/L at 20°C.[7]

Solvent	Solubility	Temperature (°C)	pH	Reference(s)
Water	10 - 100 g/L	20	~8 (for a 1% solution)	[7]
Water	Soluble	Not Specified	Not Specified	[3][4]
Water	Mainly Soluble	Not Specified	Not Specified	[8]
Water	Slightly Soluble	Not Specified	Not Specified	[9]

Thermal Properties

Thermal analysis provides insights into the stability and decomposition profile of the compound.

Property	Value	Reference(s)
Melting Point	305-315 °C	[3]
Decomposition	Thermal decomposition occurs at elevated temperatures.	[10][11]

Crystal Structure

X-ray diffraction studies have revealed the crystalline nature of **zinc glycinate** monohydrate.

Property	Description	Reference(s)
Crystal System	Monoclinic	[10][12][13]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of **zinc glycinate** monohydrate.

Synthesis of Zinc Glycinate Monohydrate

A common method for the synthesis of **zinc glycinate** monohydrate involves the reaction of a zinc salt with glycine in an aqueous solution.[10][14]

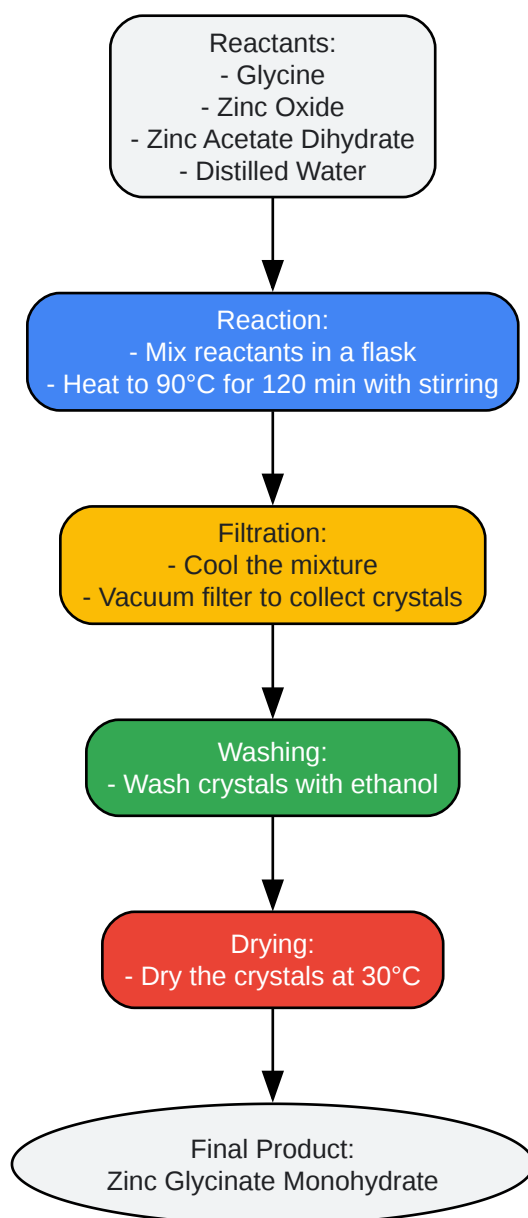
Materials:

- Zinc Acetate Dihydrate ($\text{Zn}(\text{Ac})_2 \cdot 2\text{H}_2\text{O}$)
- Zinc Oxide (ZnO)
- Glycine
- Distilled Water
- Ethanol

Procedure:

- In a two-necked flask, add 20g of glycine (0.267 mol), 9.04g of ZnO (0.111 mol), and 4.88g of $\text{Zn}(\text{Ac})_2 \cdot 2\text{H}_2\text{O}$ (0.022 mol) to 60ml of distilled water.[10]
- Heat the mixture to 90°C in an oil bath with continuous stirring and maintain this temperature for 120 minutes.[10]
- After the reaction is complete, cool the mixture.
- Collect the resulting crystals by vacuum filtration.[10]
- Wash the crystals several times with ethanol.[10]
- Dry the purified crystals at 30°C.[10]

Experimental Workflow for Synthesis



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A flowchart illustrating the synthesis process of **zinc glycinate** monohydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the chelation of zinc with glycine.

Sample Preparation:

- Prepare a solid sample of **zinc glycinate** monohydrate as a KBr pellet.

Instrument Parameters:

- Spectrometer: Perkin-Elmer FT-IR 1730 or similar.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: 40.[6]

Expected Band Assignments:

Wavenumber (cm^{-1})	Assignment	Reference(s)
~3169	N-H stretching vibration of the amine group	[5]
2700-3300	Broad band indicating hydrogen bonding	[5]
~1596	Asymmetric stretching of the carboxylate group (COO^-)	[15]
~1391-1414	Symmetric stretching of the carboxylate group (COO^-)	[5][15]
~1065	SO_4^{2-} stretching (if sulfate is present from synthesis)	[5]
~607	Carboxylate group (COO^-) deformation	[15]

Note: The exact positions of the peaks can vary slightly depending on the specific sample and instrument.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, decomposition profile, and melting point.

TGA Protocol:

- Instrument: Netzsch STA 449C or similar.
- Sample Weight: 5-10 mg of **zinc glycinate** monohydrate.
- Crucible: Alumina crucible.
- Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.[\[11\]](#)
- Temperature Range: Typically from room temperature to 600°C or higher to ensure complete decomposition.

DSC Protocol:

- Instrument: Mettler Toledo DSC or similar.
- Sample Weight: 1-5 mg of **zinc glycinate** monohydrate sealed in an aluminum pan.
- Reference: An empty sealed aluminum pan.
- Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
- Heating Rate: 10 °C/min.[\[11\]](#)
- Temperature Range: Typically from room temperature to above the melting point (e.g., 350°C).

Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystalline phase and structure of **zinc glycinate** monohydrate.

Sample Preparation:

- A finely ground powder of the sample is mounted on a sample holder.

Instrument Parameters:

- Diffractometer: Bruker D8 Advance or similar.[10]
- Radiation: Cu K α radiation ($\lambda = 1.54178 \text{ \AA}$).[10]
- Voltage and Current: 40 kV and 40 mA.
- Scan Range (2θ): Typically from 5° to 80° .
- Scan Speed: Variable, e.g., $2^\circ/\text{min}$.

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be used for the quantification of **zinc glycinate**.

Method Outline (based on available information):

- System: HPLC with a Refractive Index Detector (RID).[16][17]
- Column: A reverse-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 μm) or a specialized column for metal chelates.[14][18]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like formic acid). A suggested mobile phase is acetonitrile and water with phosphoric acid.[2][14]
- Flow Rate: 1.0 mL/min.[18]
- Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 215 nm).[17][18]
- Sample Preparation: Dissolve a known amount of **zinc glycinate** monohydrate in the mobile phase or a suitable solvent and filter before injection.

Role in Cellular Signaling Pathways

Zinc is recognized as a crucial signaling molecule, acting as a "second messenger" in various cellular processes. While much of the research has been conducted with inorganic zinc salts,

the high bioavailability of **zinc glycinate** suggests its potential to effectively modulate these pathways.

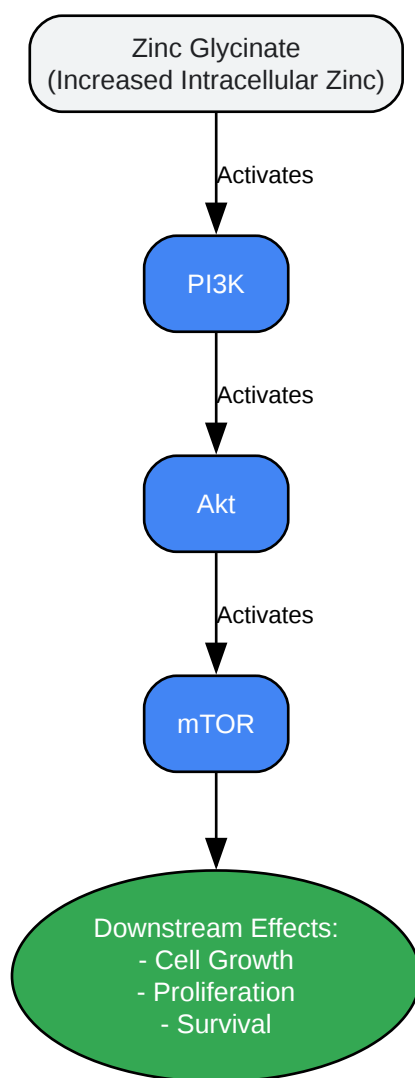
PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that zinc can activate this pathway.^{[19][20]}

Proposed Mechanism of Activation by Zinc:

- Increased intracellular zinc levels can lead to the phosphorylation and activation of Akt.
- Activated Akt then phosphorylates and regulates downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.
- Zinc may also influence this pathway by inhibiting phosphatases that negatively regulate PI3K/Akt signaling.

Zinc's Influence on the PI3K/Akt/mTOR Pathway



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A simplified diagram of zinc's activating role in the PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Pathway

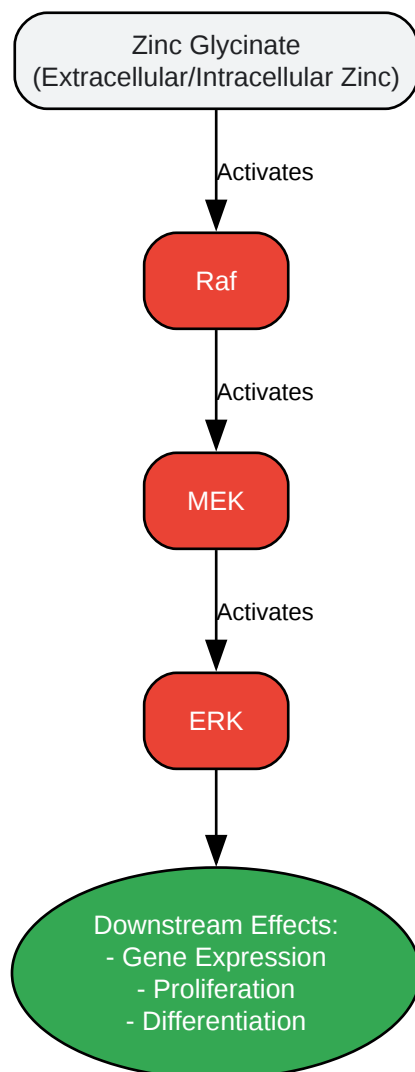
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival.[21] Extracellular zinc has been shown to stimulate the phosphorylation and activation of ERK1/2.[1][4]

Proposed Mechanism of Activation by Zinc:

- Zinc can activate upstream components of the MAPK/ERK pathway, such as Raf and MEK.

- This leads to the phosphorylation and activation of ERK1/2.
- Activated ERK can then translocate to the nucleus and regulate the expression of genes involved in cellular responses.

Zinc's Influence on the MAPK/ERK Pathway



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A simplified diagram illustrating zinc's role in the activation of the MAPK/ERK signaling pathway.

Conclusion

Zinc glycinate monohydrate possesses distinct physicochemical properties that contribute to its enhanced bioavailability and potential therapeutic efficacy. This guide provides a foundational understanding of these properties and the methodologies for their characterization. Further research specifically utilizing **zinc glycinate** monohydrate is warranted to fully elucidate its effects on cellular signaling pathways and to optimize its application in drug development and clinical practice.

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